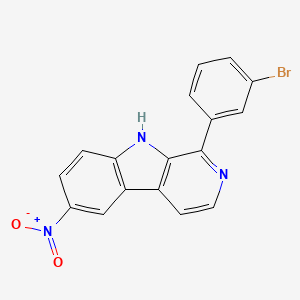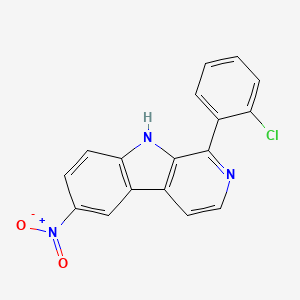
Goniodiol 8-acetato
Descripción general
Descripción
Goniodiol 8-acetate is a natural product found in Goniothalamus amuyon with data available.
Aplicaciones Científicas De Investigación
Investigación del cáncer
El Goniodiol 8-acetato se ha identificado como un compuesto con propiedades citotóxicas, lo que lo convierte en un compuesto de interés en la investigación del cáncer. Los estudios han demostrado que exhibe una actividad específica hacia diferentes líneas celulares cancerosas. Esto es particularmente significativo, ya que ofrece una vía potencial para desarrollar nuevas terapias contra el cáncer. La capacidad del compuesto para unirse al sitio activo de las proteínas estructurales como la Tubulina sugiere que podría interrumpir la división y el crecimiento de las células cancerosas {svg_1}.
Actividad antimicrobiana
La investigación ha demostrado que el this compound posee propiedades antimicrobianas. Esto es crucial en el desarrollo de nuevos antibióticos, especialmente en una era en la que la resistencia a los antibióticos es una preocupación creciente. La eficacia del compuesto contra bacterias como Yersinia intermedia destaca su potencial como agente terapéutico en el tratamiento de infecciones bacterianas {svg_2}.
Síntesis enantioselectiva
La síntesis enantioselectiva del this compound es una aplicación importante en el campo de la química orgánica. Este proceso permite la producción del compuesto en una configuración espacial específica, lo que puede ser crítico para su actividad biológica. La capacidad de sintetizar this compound en formas enantioméricamente puras es valiosa para aplicaciones farmacéuticas donde la estereoquímica de un fármaco puede afectar su eficacia {svg_3}.
Análisis fitoquímico
El this compound también se utiliza en estudios fitoquímicos para comprender los componentes químicos de las plantas medicinales. Al aislar e identificar compuestos como el this compound de las plantas, los investigadores pueden explorar sus posibles usos medicinales y comprender cómo contribuyen a las propiedades terapéuticas de la planta {svg_4}.
Interacción con proteínas estructurales
La interacción del this compound con proteínas estructurales como la Tubulina es otra área de investigación significativa. Al estudiar cómo este compuesto interactúa con la Tubulina, los científicos pueden obtener información sobre los mecanismos de división celular y el potencial del this compound para utilizarse en la interrupción de la proliferación de células que causan enfermedades {svg_5}.
Correlación de actividad biológica
Comprender la relación entre la estructura del this compound y su actividad biológica es una aplicación de investigación clave. Esto implica estudiar la estereoquímica del compuesto y cómo los cambios en su estructura pueden afectar su función. Dicha investigación puede conducir al desarrollo de fármacos más efectivos al optimizar la estructura del compuesto para una mejor interacción con los objetivos biológicos {svg_6}.
Direcciones Futuras
While specific future directions for research on Goniodiol 8-acetate are not detailed in the search results, it is noteworthy that the compound has been found to exhibit cytotoxic activity , suggesting potential for further exploration in the field of cancer research.
Relevant Papers The first total synthesis of goniodiol-8-monoacetate was reported in a paper . Another paper reported the identification and structure elucidation of phytochemical constituents from the medicinal plant 'Goniothalamus wynaadensis’ .
Mecanismo De Acción
- Goniodiol 8-acetate is a natural compound found in the Goniothalamus genus, which belongs to the Annonaceae family. It has been used in traditional medicine in tropical and subtropical Asia .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
Goniodiol 8-acetate plays a significant role in biochemical reactions due to its cytotoxic activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tubulin, a protein that is crucial for cell division. Goniodiol 8-acetate binds to tubulin, inhibiting its polymerization and thus disrupting the mitotic spindle formation, leading to cell cycle arrest and apoptosis . Additionally, it has been observed to interact with other cellular proteins involved in apoptosis and cell signaling pathways .
Cellular Effects
Goniodiol 8-acetate exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, Goniodiol 8-acetate impacts cellular metabolism by disrupting mitochondrial function and reducing ATP production .
Molecular Mechanism
At the molecular level, Goniodiol 8-acetate exerts its effects through several mechanisms. It binds to tubulin, preventing its polymerization and thus inhibiting mitosis . This binding interaction leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and the release of pro-apoptotic factors from mitochondria . Additionally, Goniodiol 8-acetate modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Goniodiol 8-acetate have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . Short-term exposure to Goniodiol 8-acetate leads to rapid induction of apoptosis in cancer cells, while long-term exposure can result in sustained inhibition of cell proliferation and altered cellular metabolism . In vitro studies have shown that the cytotoxic effects of Goniodiol 8-acetate are dose-dependent and time-dependent .
Dosage Effects in Animal Models
In animal models, the effects of Goniodiol 8-acetate vary with different dosages. Low doses of the compound have been shown to inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold can result in toxic side effects .
Metabolic Pathways
Goniodiol 8-acetate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites of Goniodiol 8-acetate can further interact with cellular proteins and enzymes, affecting metabolic flux and altering metabolite levels . The compound’s impact on glycolysis and the tricarboxylic acid cycle has been noted, leading to reduced ATP production and altered energy metabolism .
Transport and Distribution
Within cells and tissues, Goniodiol 8-acetate is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within cells can influence its cytotoxic effects and therapeutic potential .
Subcellular Localization
Goniodiol 8-acetate is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s presence in mitochondria is particularly significant, as it disrupts mitochondrial function and induces apoptosis . Additionally, its cytoplasmic localization allows it to interact with various signaling pathways and cellular proteins .
Propiedades
IUPAC Name |
[(1R,2S)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWLVBSOTCIVHI-VHDGCEQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate](/img/no-structure.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine](/img/structure/B1182190.png)
